Home > Products > Screening Compounds P98404 > Virginiamycin m1
Virginiamycin m1 - 21411-53-0

Virginiamycin m1

Catalog Number: EVT-288967
CAS Number: 21411-53-0
Molecular Formula: C28H35N3O7
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Virginiamycin M1 is a polyunsaturated macrocyclic lactone antibiotic belonging to the streptogramin A group. [] It is produced by Streptomyces virginiae, [] and acts synergistically with Virginiamycin S1 to inhibit bacterial protein synthesis. [] Virginiamycin M1 is a crucial subject in scientific research, particularly in the fields of antibiotic resistance, ribosomal structure, and the development of novel therapeutic agents.

Future Directions

Overcoming Streptogramin Resistance: Further research is needed to develop strategies to overcome resistance to streptogramin antibiotics, particularly those mediated by Vat enzymes. [] This could involve the development of novel streptogramin A analogs that evade inactivation by Vat enzymes, the discovery of Vat inhibitors, or the exploration of combination therapies that target multiple resistance mechanisms. []

Exploration of Novel Virginiamycin M1 Derivatives: The discovery of potent CCK antagonist activity in certain Virginiamycin M1 analogs warrants further exploration of its chemical space for the development of novel therapeutic agents. [] Structure-activity relationship studies could identify key structural features that contribute to CCK antagonist activity, leading to the design of optimized analogs with improved potency and selectivity.

Virginiamycin S1

    Compound Description: Virginiamycin S1 is a cyclic hexadepsipeptide antibiotic and a component of the virginiamycin antibiotic complex, alongside Virginiamycin M1. It exhibits synergistic antibacterial activity with Virginiamycin M1 by binding to the 23S rRNA of the bacterial ribosome, inhibiting protein synthesis. [, , , ]

    Relevance: Virginiamycin S1 is structurally distinct from Virginiamycin M1 but shares a synergistic antibacterial effect. They are often used together in veterinary medicine and are considered group A and group B streptogramins, respectively. [, , ]

5,6-Dihydrovirginiamycin M1

    Compound Description: 5,6-Dihydrovirginiamycin M1 is a regioselectively reduced analog of Virginiamycin M1, generated by biotransformation using recombinant Streptomyces venezuelae. This compound shows improved potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to its parent molecule. []

    Relevance: 5,6-Dihydrovirginiamycin M1 demonstrates the potential for developing novel antibiotics with enhanced activity against resistant bacteria through targeted modifications of the Virginiamycin M1 structure. []

16-Dihydrovirginiamycin M1 (16R-dihydroVM1)

    Compound Description: 16-Dihydrovirginiamycin M1 is an inactive form of Virginiamycin M1 generated by the reduction of the C-16 carbonyl group in Virginiamycin M1 by Virginiamycin M1 reductase. This modification is a resistance mechanism in Streptomyces virginiae. [, ]

    Relevance: This compound highlights a specific mechanism of bacterial resistance against Virginiamycin M1 and provides insight into the structure-activity relationship of the antibiotic. [, ]

Virginiamycin M1-d2

    Compound Description: Virginiamycin M1-d2 is a deuterated form of Virginiamycin M1, used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification of Virginiamycin M1 residues in various matrices. []

    Relevance: Although structurally very similar to Virginiamycin M1, the deuterium labeling allows for its differentiation in mass spectrometry, making it a valuable tool for analytical method development and validation. []

Virginiamycin M2

    Compound Description: Virginiamycin M2 is another member of the virginiamycin antibiotic family, structurally similar to Virginiamycin M1. It also exhibits antibacterial activity against Gram-positive bacteria. []

    Relevance: Virginiamycin M2 highlights the structural diversity within the virginiamycin family and the potential for discovering novel analogs with distinct activity profiles. []

Virginiamycin-14,16-diacetate (VM1-diAc)

    Compound Description: Virginiamycin-14,16-diacetate is a synthetic derivative of Virginiamycin M1 with reduced antibiotic activity. It is notable for its competitive binding to cholecystokinin (CCK-B) receptors in the guinea pig brain. []

    Relevance: Virginiamycin-14,16-diacetate demonstrates that structural modifications to Virginiamycin M1 can significantly alter its biological activity, even conferring entirely new pharmacological properties. []

L-156,586

    Compound Description: L-156,586 is a 15-dihydro-13,14-anhydro- analog of Virginiamycin M1. This compound, isolated from Streptomyces olivaceus, acts as a potent and selective antagonist of gastrin and brain cholecystokinin (CCK) receptors. [, ]

    Relevance: L-156,586, alongside other analogs from S. olivaceus, highlights the potential of discovering potent and specific gastrin/CCK antagonists by exploring structural variations of Virginiamycin M1. [, ]

L-156,587

    Compound Description: L-156,587 is a 13,14-anhydro- analog of Virginiamycin M1, also isolated from Streptomyces olivaceus. It acts as a potent and selective antagonist of gastrin and brain cholecystokinin (CCK) receptors. [, ]

    Relevance: Similar to L-156,586, this compound showcases the potential of discovering potent and specific gastrin/CCK antagonists through structural variations of Virginiamycin M1. [, ]

L-156,588

    Compound Description: L-156,588 is a 13-desoxy- analog of Virginiamycin M1, also isolated from Streptomyces olivaceus. It is a potent and selective antagonist of gastrin and brain cholecystokinin (CCK) receptors. [, ]

    Relevance: This compound further emphasizes the potential of discovering potent and specific gastrin/CCK antagonists through structural variations of Virginiamycin M1. [, ]

L-156,906

    Compound Description: L-156,906 is an unnatural epimer of L-156,586, synthesized by chemical conversion from Virginiamycin M1 via L-156,587. It also exhibits potent and selective antagonistic activity against gastrin and brain CCK receptors. [, ]

    Relevance: L-156,906 exemplifies the potential for developing novel gastrin/CCK antagonists through targeted chemical modifications of the Virginiamycin M1 scaffold. [, ]

Griseoviridin

  • Relevance: Although structurally similar, the lack of gastrin/CCK receptor activity in Griseoviridin compared to Virginiamycin M1 and its analogs emphasizes the specificity of the structure-activity relationship for these targets. [, ]

Madumycin I

    Compound Description: Madumycin I is another structurally related Gram-positive antibiotic belonging to the streptogramin family, similar to Virginiamycin M1. It also lacks activity against gastrin and brain CCK receptors. [, ]

    Relevance: Similar to Griseoviridin, the absence of gastrin/CCK receptor activity in Madumycin I underscores the specific structural requirements for targeting these receptors within the streptogramin family. [, ]

Overview

Virginiamycin M1 is a polyunsaturated macrocyclic lactone antibiotic produced by the bacterium Streptomyces virginiae. It is classified as a member of the virginiamycin A group, which includes several other related compounds known for their antibacterial properties. Virginiamycin M1 is primarily used in veterinary medicine as a growth promoter and therapeutic agent against certain bacterial infections in livestock .

Source and Classification

The primary source of virginiamycin M1 is the actinobacterium Streptomyces virginiae, which was first isolated in the 1950s. This compound falls under the classification of streptogramin antibiotics, a category that includes other derivatives such as virginiamycin S. The structural classification of virginiamycin M1 allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .

Synthesis Analysis

Methods and Technical Details

Key steps in the synthesis include:

  • Retrosynthetic Analysis: Breaking down the target molecule into simpler precursors.
  • Stille Coupling Reaction: Used to form the macrocyclic structure, which is critical for the biological activity of virginiamycin M1.
  • Purification Techniques: High-performance liquid chromatography is employed to isolate and purify the final product from reaction mixtures .
Molecular Structure Analysis

Structure and Data

Virginiamycin M1 has a complex molecular structure characterized by a large macrocyclic ring that includes multiple stereocenters. The molecular formula is C27H37N1O7S1C_{27}H_{37}N_{1}O_{7}S_{1}, with a molecular weight of approximately 511.67 g/mol. The structure features a thioether linkage, which is essential for its interaction with bacterial ribosomes .

Structural Features

  • Macrocyclic Lactone: Essential for its antibiotic activity.
  • Stereochemistry: The configuration at various stereocenters influences its binding affinity to ribosomal targets.
Chemical Reactions Analysis

Reactions and Technical Details

Virginiamycin M1 participates in several chemical reactions, primarily focused on its mechanism of action against bacteria. Notably, it can undergo modifications to produce derivatives that enhance its antibacterial properties or alter its pharmacokinetics.

Key reactions include:

  • Michael Addition: Used to attach functionalized side chains to virginiamycin M1, enhancing its activity.
  • Acetylation: Modifications that can affect binding affinity to ribosomal targets .
Mechanism of Action

Process and Data

Data from studies indicate that virginiamycin M1 exhibits significant activity against Gram-positive bacteria, including strains resistant to other antibiotic classes. The minimum inhibitory concentration values demonstrate its potency in inhibiting bacterial growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Virginiamycin M1 typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: Virginiamycin M1 is stable under acidic conditions but may degrade at lower pH levels.
  • Melting Point: The melting point is reported to be around 150-155 °C .
Applications

Virginiamycin M1 has several scientific and practical applications:

  • Veterinary Medicine: Widely used as an antibiotic growth promoter in livestock, particularly in poultry and swine, to enhance growth rates and feed efficiency.
  • Research Tool: Utilized in microbiological studies to investigate mechanisms of antibiotic resistance and interactions with ribosomal targets.
  • Pharmaceutical Development: Serves as a template for developing new antibiotics through chemical modifications aimed at improving efficacy against resistant bacterial strains .

Properties

CAS Number

21411-53-0

Product Name

Virginiamycin m1

IUPAC Name

(10R,11R,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Molecular Formula

C28H35N3O7

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1

InChI Key

DAIKHDNSXMZDCU-XMERXJNXSA-N

SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Solubility

Poorly soluble in water

Synonyms

(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone; Mikamycin A; Ostreogrycin A; Antibiotic PA 114A1; Factor

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

C[C@@H]1C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.